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molecular formula C15H21NO4 B8743005 Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetate

Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetate

Cat. No. B8743005
M. Wt: 279.33 g/mol
InChI Key: OWSWVIDBJRARAZ-UHFFFAOYSA-N
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Patent
US07939536B2

Procedure details

To 20 mL of a methanol solution containing 0.7 g of ethyl-4-tert-butoxycarbonylaminophenylacetate, 13 mL of 1M aqueous sodium hydroxide solution was added and stirred at room temperature for a day and night. The reaction liquid was concentrated under reduced pressure, and rendered acidic with 2M aqueous citric acid solution. The precipitated crystal was recovered by filtration under cooling with ice, to provide 0.40 g of 4-t-butoxycarbonylaminophenylacetic acid as pale yellow crystal. The compound was dissolved in 13 mL of THF, and to which 0.40 g of CDI was added, followed by 2 hours' stirring at room temperature. Then 13 mL of a THF solution containing 0.71 g of DBU and 0.26 g of 5-amino-3-(4-fluorophenyl)-4-pyrimidinylisoxazole were added and stirred for a night at room temperature. The solvent was distilled off of the reaction solution under reduced pressure and water was added to the residue, followed by extraction with ethyl acetate. The ethyl acetate extract was dried over anhydrous magnesium sulfate and removed of the solvent by distillation under reduced pressure. The residue was purified on 30 g silica gel chromatography (eluent, chloroform:methanol=100:1), and the crystalline residue was washed with ether-hexane to provide 0.364 g (yield: 46%) of the title compound.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:20])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([NH:12][C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])=[CH:8][CH:7]=1)C.[OH-].[Na+]>CO>[C:16]([O:15][C:13]([NH:12][C:9]1[CH:8]=[CH:7][C:6]([CH2:5][C:4]([OH:20])=[O:3])=[CH:11][CH:10]=1)=[O:14])([CH3:19])([CH3:17])[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C)OC(CC1=CC=C(C=C1)NC(=O)OC(C)(C)C)=O
Name
Quantity
13 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for a day and night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The precipitated crystal was recovered by filtration
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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